N'-(4-fluoro-1,3-benzothiazol-2-yl)-2-methoxybenzohydrazide
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Overview
Description
N’-(4-fluoro-1,3-benzothiazol-2-yl)-2-methoxybenzohydrazide is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This compound is characterized by the presence of a fluorine atom at the 4th position of the benzothiazole ring and a methoxy group attached to the benzohydrazide moiety
Scientific Research Applications
N’-(4-fluoro-1,3-benzothiazol-2-yl)-2-methoxybenzohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
The synthesis of N’-(4-fluoro-1,3-benzothiazol-2-yl)-2-methoxybenzohydrazide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of 4-fluoro-1,3-benzothiazole: This can be achieved by reacting 4-fluoroaniline with carbon disulfide and chlorine, followed by cyclization.
Preparation of 2-methoxybenzohydrazide: This involves the reaction of 2-methoxybenzoic acid with hydrazine hydrate.
Coupling Reaction: The final step involves coupling 4-fluoro-1,3-benzothiazole with 2-methoxybenzohydrazide under appropriate conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial production methods for this compound may involve optimization of these steps to improve yield and purity, as well as scaling up the reaction conditions.
Chemical Reactions Analysis
N’-(4-fluoro-1,3-benzothiazol-2-yl)-2-methoxybenzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The fluorine atom in the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
N’-(4-fluoro-1,3-benzothiazol-2-yl)-2-methoxybenzohydrazide can be compared with other similar compounds, such as:
N-(4-fluoro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide: This compound also contains a benzothiazole ring with a fluorine atom but has a thiophene carboxamide moiety instead of a methoxybenzohydrazide group.
4-fluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine: This compound has two benzothiazole rings with fluorine atoms, making it structurally different from the methoxybenzohydrazide derivative.
Properties
IUPAC Name |
N'-(4-fluoro-1,3-benzothiazol-2-yl)-2-methoxybenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O2S/c1-21-11-7-3-2-5-9(11)14(20)18-19-15-17-13-10(16)6-4-8-12(13)22-15/h2-8H,1H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJWRJLBDLDMAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NNC2=NC3=C(C=CC=C3S2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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